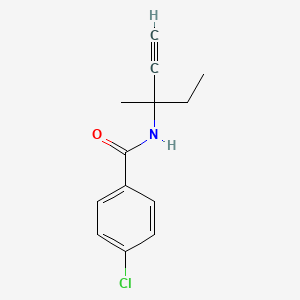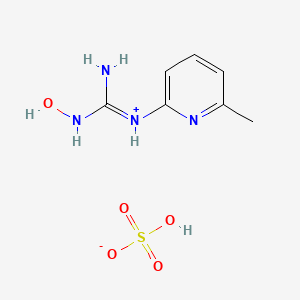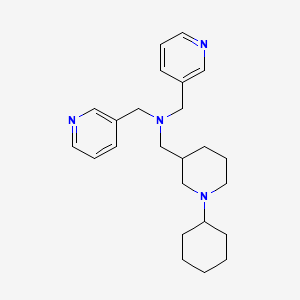
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. Therefore, BTK inhibitors have been developed as potential therapies for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BTK signaling, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This specificity reduces the risk of adverse events and improves the safety profile of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. In addition, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide an attractive candidate for further development as a therapeutic agent for B-cell malignancies.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. This makes 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide a valuable tool for studying the role of BTK in B-cell biology and the pathogenesis of B-cell malignancies. However, one limitation of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide is its potential for off-target effects on other kinases, which may complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab studies.
将来の方向性
There are several potential future directions for the development of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies. These studies will provide important information on the clinical utility of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide and its potential as a therapeutic agent. Second, further preclinical studies are needed to optimize the dosing and scheduling of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, as well as to explore its potential for combination therapy with other agents. Finally, additional research is needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify new targets for the treatment of B-cell malignancies.
合成法
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide can be synthesized using a four-step process. First, 4-chloro-3-nitrobenzoic acid is reacted with 1-ethyl-1-methylprop-2-yn-1-ol to form the corresponding ester. Second, the ester is reduced to the alcohol using lithium aluminum hydride. Third, the alcohol is reacted with 4-chlorobenzoyl chloride to form the benzamide. Finally, the nitro group is reduced to the amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in CLL and NHL cell lines. In vivo studies have demonstrated that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies.
特性
IUPAC Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-13(3,5-2)15-12(16)10-6-8-11(14)9-7-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCHSQULBAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)



![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)